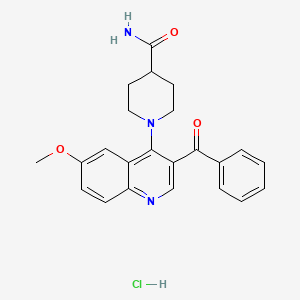

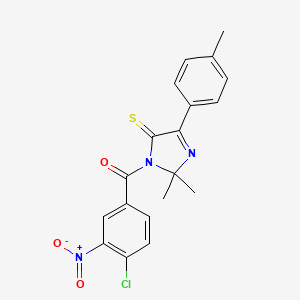

2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one, also known as IBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound belongs to the class of chromenone derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Glucokinase Activation for Type 2 Diabetes Treatment

This compound is a glucokinase activator (GKA), which plays a crucial role in glucose homeostasis. GKAs can increase insulin secretion from the pancreas and promote glycogen synthesis in the liver, thereby reducing hepatic glucose output. This makes them a promising alternative approach to restore/improve glycaemic control in patients with Type 2 diabetes mellitus (T2DM) .

Development of Novel Glucokinase Activators

The compound has been used in the development of new glucokinase activators. Glucokinase plays a central role in glucose homeostasis, and small molecule activators of the glucokinase enzyme have been the subject of significant pharmaceutical research .

Synthesis of Functionalized Azetidines

The compound can be used in the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction. This reaction is one of the most efficient ways to synthesize functionalized azetidines .

Synthesis of New Heterocyclic Amino Acid Derivatives

The compound can be used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings. These derivatives have potential applications in the development of new drugs .

Mechanism of Action

Target of action

Without specific studies, it’s hard to identify the exact targets of this compound. Azetidines are known to display superior physicochemical properties and increased bioavailability , and chromenones have been studied for their anti-inflammatory, antioxidant, and anticancer properties.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the body’s ability to absorb, distribute, metabolize, and excrete it. Azetidines are known to have good bioavailability .

properties

IUPAC Name |

2-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-11(2)10-24(21,22)12-8-18(9-12)17(20)16-7-14(19)13-5-3-4-6-15(13)23-16/h3-7,11-12H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRIBOLOUFRCHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC(=O)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489969.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2489971.png)

![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2489983.png)

![5-methyl-N-(3-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2489988.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2489990.png)